
5-(Isoquinolin-5-ylmethyl)thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Isoquinolin-5-ylmethyl)thiazol-2-amine is a heterocyclic compound that features both thiazole and isoquinoline moieties. Thiazole is a five-membered ring containing sulfur and nitrogen atoms, while isoquinoline is a bicyclic structure composed of a benzene ring fused to a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isoquinolin-5-ylmethyl)thiazol-2-amine typically involves the reaction of isoquinoline derivatives with thiazole precursors. One common method is the nucleophilic addition reaction, where isoquinoline-5-carbaldehyde reacts with thioamide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol at room temperature, yielding the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
5-(Isoquinolin-5-ylmethyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, converting the compound to its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents such as dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted thiazoles or isoquinolines.
科学研究应用
5-(Isoquinolin-5-ylmethyl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, dyes, and catalysts.
作用机制
The mechanism of action of 5-(Isoquinolin-5-ylmethyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
相似化合物的比较
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
Isoquinoline-5-carbaldehyde: A precursor in the synthesis of 5-(Isoquinolin-5-ylmethyl)thiazol-2-amine.
Thiazole-2-amine: Another thiazole derivative with potential biological applications.
Uniqueness
This compound is unique due to the combination of thiazole and isoquinoline moieties, which can confer distinct biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various research applications, distinguishing it from simpler thiazole or isoquinoline derivatives.
属性
分子式 |
C13H11N3S |
|---|---|
分子量 |
241.31 g/mol |
IUPAC 名称 |
5-(isoquinolin-5-ylmethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H11N3S/c14-13-16-8-11(17-13)6-9-2-1-3-10-7-15-5-4-12(9)10/h1-5,7-8H,6H2,(H2,14,16) |
InChI 键 |
HQBDVOFNUMDMSC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN=C2)C(=C1)CC3=CN=C(S3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


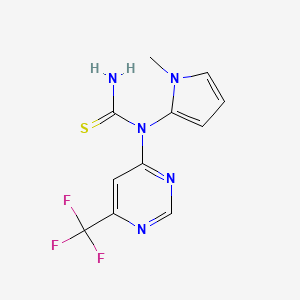
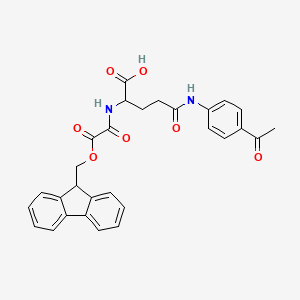
![2-Ethynylspiro[3.3]heptane](/img/structure/B13347736.png)
![2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13347741.png)
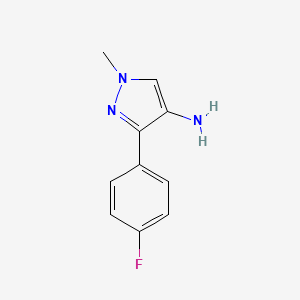
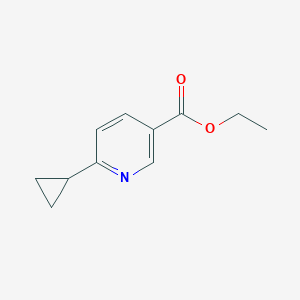
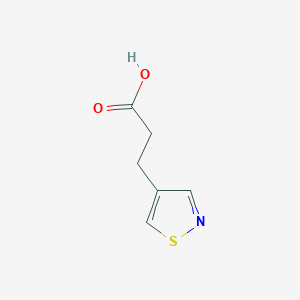




![(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B13347789.png)


